![molecular formula C24H18ClN5O2 B2971489 3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031664-79-5](/img/no-structure.png)

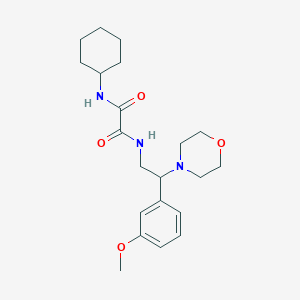

3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

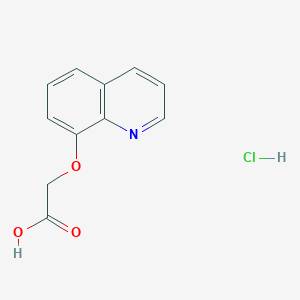

The compound “3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” belongs to the class of quinazoline and quinazolinone derivatives . These derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .

Synthesis Analysis

The synthesis of similar compounds involves the nucleophilic substitution reaction of a triazolo quinazoline with different aryl amines . The starting material is usually synthesized from anthranilic acid .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazolo[1,5-a]quinazoline core, which is a fused heterocyclic system containing nitrogen atoms . This core is substituted with various functional groups, including a 4-chlorophenyl group, a phenethyl group, and a carboxamide group.Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

This compound belongs to a broader class of heterocyclic compounds that have been extensively studied for their synthetic methodologies and chemical properties. For instance, the synthesis of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines and 2-amino[1,2,4]triazolo[5,1-b]quinazolines demonstrates the versatility of these frameworks in forming polycondensed heterocycles through reactions with chlorocarboxylic acid chlorides (Chernyshev et al., 2014). Such reactions underscore the potential of these compounds in synthesizing a variety of structurally complex and biologically relevant molecules.

Biological Activity Exploration

A significant area of research on compounds like "3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide" involves evaluating their antimicrobial and antifungal activities. For instance, novel 1H-1,2,3-triazole-4-carboxamides, including triazolo[1,5-a]quinazoline-3-carboxamides, have been synthesized and tested for their antimicrobial activities against primary pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating moderate to good activities and highlighting their potential as antimicrobial agents (Pokhodylo et al., 2021).

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships of compounds within this class provides insights into optimizing their biological efficacy. For example, the synthesis, computer prediction of biological activity, and acute toxicity of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides have been conducted, identifying compounds with potential antineurotic activity, which are promising for treating male reproductive and erectile dysfunction. These studies involve using computational tools to predict biological activity and toxicity, guiding the development of more effective and safer therapeutic agents (Danylchenko et al., 2016).

Direcciones Futuras

The compound and its derivatives show promising antimicrobial, antitubercular, and anti-HIV activities . This suggests potential for further optimization and development into new antitubercular and anti-HIV agents . The emergence of drug-resistant strains of bacteria and the need for novel antibiotics highlight the urgent need to develop novel druggable molecules .

Mecanismo De Acción

Target of Action

Compounds similar to the one , such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to intercalate with DNA . This means they insert themselves between the base pairs of the DNA double helix, disrupting its structure and function.

Mode of Action

The intercalation of these compounds into DNA can disrupt the replication and transcription processes, leading to cell death . This makes them potential candidates for anticancer agents.

Pharmacokinetics

Similar compounds have been found to exhibit cytotoxicity , suggesting they are able to enter cells and interact with their targets.

Result of Action

The ultimate result of the action of these compounds is the death of the cells in which they intercalate into the DNA . This is why they are being investigated for their potential as anticancer agents.

Action Environment

The efficacy and stability of these compounds can be influenced by various environmental factors. For example, the presence of other substances in the body can affect their absorption and distribution. Additionally, factors such as pH and temperature can affect their stability and activity .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide' involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 3-(4-chlorophenyl)-5-methylidene-4-oxo-2-thioxoimidazolidin-1-yl ethyl acetate. This intermediate is then reacted with hydrazine hydrate to form 3-(4-chlorophenyl)-5-methylidene-4-oxo-2-thioxoimidazolidin-1-yl hydrazine hydrate. The final step involves the reaction of this intermediate with 2-phenethyl-1H-benzo[d]imidazole-5-carboxylic acid to form the target compound.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "2-phenethyl-1H-benzo[d]imidazole-5-carboxylic acid" ], "Reaction": [ "Step 1: 4-chlorobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base to form 3-(4-chlorophenyl)-5-methylidene-4-oxo-2-thioxoimidazolidin-1-yl ethyl acetate.", "Step 2: The intermediate from step 1 is then reacted with hydrazine hydrate to form 3-(4-chlorophenyl)-5-methylidene-4-oxo-2-thioxoimidazolidin-1-yl hydrazine hydrate.", "Step 3: The final step involves the reaction of the intermediate from step 2 with 2-phenethyl-1H-benzo[d]imidazole-5-carboxylic acid in the presence of a base to form the target compound '3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide'." ] } | |

Número CAS |

1031664-79-5 |

Fórmula molecular |

C24H18ClN5O2 |

Peso molecular |

443.89 |

Nombre IUPAC |

3-(4-chlorophenyl)-5-oxo-N-(2-phenylethyl)-1H-triazolo[1,5-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C24H18ClN5O2/c25-18-9-6-16(7-10-18)21-22-27-24(32)19-11-8-17(14-20(19)30(22)29-28-21)23(31)26-13-12-15-4-2-1-3-5-15/h1-11,14,29H,12-13H2,(H,26,31) |

SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

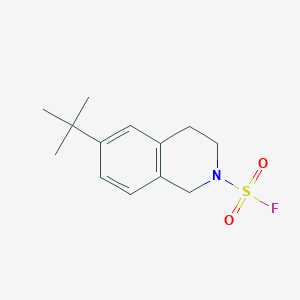

![5-methyl-N-(4-methylbenzyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2971411.png)

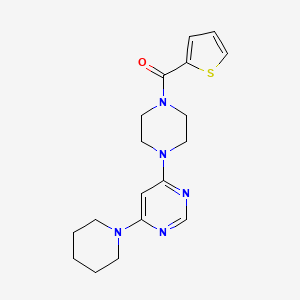

![8-benzoyl-6-(3-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2971419.png)

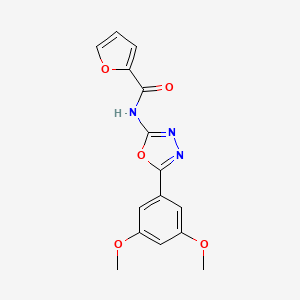

![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2971421.png)

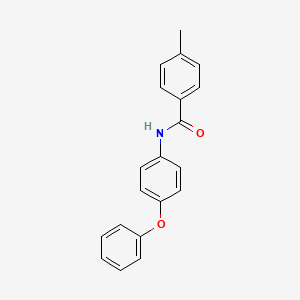

![2-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2971425.png)